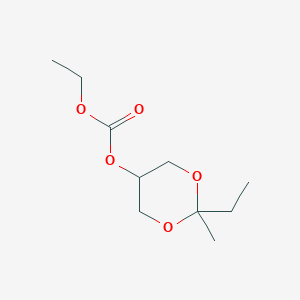

Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate

Beschreibung

Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate is an organic compound with a unique structure that includes a dioxane ring

Eigenschaften

CAS-Nummer |

545518-32-9 |

|---|---|

Molekularformel |

C10H18O5 |

Molekulargewicht |

218.25 g/mol |

IUPAC-Name |

ethyl (2-ethyl-2-methyl-1,3-dioxan-5-yl) carbonate |

InChI |

InChI=1S/C10H18O5/c1-4-10(3)13-6-8(7-14-10)15-9(11)12-5-2/h8H,4-7H2,1-3H3 |

InChI-Schlüssel |

UWQGUUONFQYQMJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1(OCC(CO1)OC(=O)OCC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate can be synthesized through the reaction of ethyl acetoacetate with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out in a solvent like toluene under reflux conditions with a Dean-Stark apparatus to remove water and drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles[][2].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions[][2].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols[2][2].

Wissenschaftliche Forschungsanwendungen

Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Wirkmechanismus

The mechanism of action of ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate involves its interaction with specific molecular targets and pathways. The dioxane ring structure allows it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to desired effects in medicinal applications .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate can be compared with similar compounds such as:

Ethyl 2-methyl-1,3-dioxolane-2-acetate: This compound has a similar dioxane ring structure but differs in its functional groups and reactivity.

2-Ethyl-2-methyl-1,3-dioxolane: Another similar compound with a dioxane ring, used in selective ketalization reactions.

The uniqueness of ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate lies in its specific functional groups and the resulting reactivity, which makes it suitable for a wide range of applications.

Biologische Aktivität

Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate is a compound with potential biological activity, particularly in the context of antiviral and fungicidal properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate is C9H16O5. Its structure features a dioxane ring which is known for its versatility in medicinal chemistry.

Antiviral Activity

Recent research has highlighted the antiviral potential of compounds related to dioxanes. A notable study demonstrated that bisdioxane derivatives could inhibit the replication of the Sindbis virus, with one compound achieving an effective concentration (EC50) of 14 μM . The mechanism involves binding to the viral capsid protein, thereby preventing capsid assembly and inhibiting viral budding.

Comparison of Antiviral Efficacy

| Compound | EC50 (μM) | Mechanism of Action |

|---|---|---|

| Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate | TBD | TBD |

| Bisdioxane derivative | 14 | Inhibits capsid assembly |

| (R)-2-hydroxymethyl-[1,4]dioxane | 3.4 | More effective than target compound |

Fungicidal Activity

Another area where dioxane derivatives have shown promise is in fungicidal applications. Compounds such as 3-cycloalkyl-1-(1,3-dioxan-5-yl)-2-(1,2,4-triazol-1-yl) propanols exhibit superior fungicidal activity compared to traditional agents . These findings suggest that modifications to the dioxane structure can enhance biological activity significantly.

The biological activity of ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate may be attributed to several mechanisms:

- Inhibition of Viral Replication : Similar to other dioxane derivatives, it is hypothesized that this compound may interact with viral proteins or enzymes crucial for replication.

- Fungal Cell Membrane Disruption : The structural properties may allow it to integrate into fungal cell membranes, leading to increased permeability and cell lysis.

Study on Antiviral Efficacy

A study conducted on related bisdioxane compounds showed promising results in inhibiting viral replication in BHK cells. The compounds were tested at concentrations below cytotoxic levels, demonstrating their potential as therapeutic agents without significant toxicity .

Study on Fungicidal Activity

Research into the fungicidal properties of 3-cycloalkyl derivatives indicated that these compounds could outperform existing treatments in agricultural applications. The study evaluated their effectiveness under controlled conditions and found significant reductions in fungal growth compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.